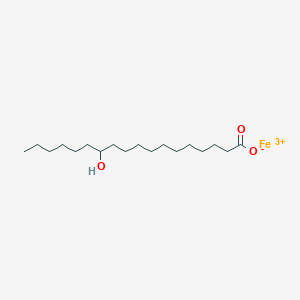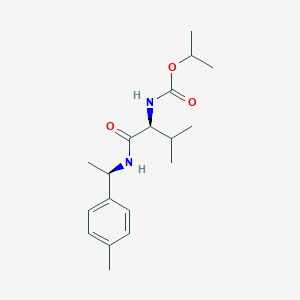
L-(R)-iprovalicarb
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
L-®-iprovalicarb is a chiral fungicide belonging to the carbamate class of chemicals. It is primarily used in agriculture to control various fungal diseases in crops, particularly those caused by oomycetes. The compound is known for its effectiveness in protecting plants from diseases such as downy mildew and late blight.
科学的研究の応用
L-®-iprovalicarb has several scientific research applications, including:
Agricultural Chemistry: Used extensively in the study of fungicides and their effects on crop protection.
Biological Studies: Investigated for its mode of action against fungal pathogens and its impact on plant physiology.
Medicinal Chemistry:
Industrial Applications: Used in the formulation of fungicidal products for agricultural and horticultural purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-®-iprovalicarb typically involves the reaction of isopropylamine with valine, followed by the introduction of a carbamate group. The process can be summarized in the following steps:
Formation of Isopropylamine-Valine Intermediate: Valine is reacted with isopropylamine under controlled conditions to form an intermediate compound.
Carbamate Formation: The intermediate is then treated with a suitable carbamoylating agent, such as phosgene or a phosgene substitute, to introduce the carbamate group, resulting in the formation of L-®-iprovalicarb.
Industrial Production Methods: In industrial settings, the production of L-®-iprovalicarb involves large-scale synthesis using similar reaction steps but optimized for efficiency and yield. The process includes:
Raw Material Preparation: High-purity valine and isopropylamine are prepared and purified.
Reaction Optimization: The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and consistency.
化学反応の分析
Types of Reactions: L-®-iprovalicarb undergoes several types of chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions, leading to the formation of isopropylamine and valine derivatives.
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of various oxidation products.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the carbamate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis Products: Isopropylamine and valine derivatives.
Oxidation Products: Various oxidized forms of the parent compound.
Substitution Products: Compounds with different functional groups replacing the carbamate moiety.
作用機序
L-®-iprovalicarb exerts its fungicidal effects by inhibiting the biosynthesis of cell wall components in oomycete fungi. The compound targets specific enzymes involved in the synthesis of cellulose and other polysaccharides, disrupting the integrity of the fungal cell wall and leading to cell lysis and death. The molecular pathways involved include the inhibition of cellulose synthase and other related enzymes.
類似化合物との比較
L-®-iprovalicarb is unique among carbamate fungicides due to its specific mode of action and high efficacy against oomycete fungi. Similar compounds include:
Propamocarb: Another carbamate fungicide with a similar mode of action but different chemical structure.
Metalaxyl: A fungicide with a different mode of action, targeting RNA polymerase in oomycetes.
Dimethomorph: A fungicide that disrupts the fungal cell wall but through a different mechanism involving the inhibition of sterol biosynthesis.
L-®-iprovalicarb stands out due to its chiral nature, which can influence its biological activity and environmental behavior.
特性
CAS番号 |
140923-25-7 |
|---|---|
分子式 |
C18H28N2O3 |
分子量 |
320.4 g/mol |
IUPAC名 |
propan-2-yl N-[3-methyl-1-[[(1S)-1-(4-methylphenyl)ethyl]amino]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22)/t14-,16?/m0/s1 |
InChIキー |
NWUWYYSKZYIQAE-LBAUFKAWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@H](C)NC(=O)C(C(C)C)NC(=O)OC(C)C |
SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C |
正規SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C |
| 140923-17-7 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


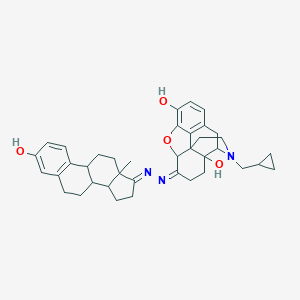

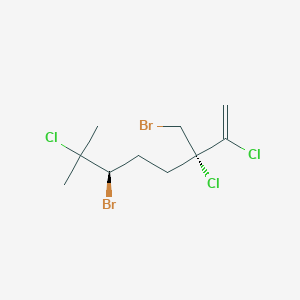

![2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B233567.png)
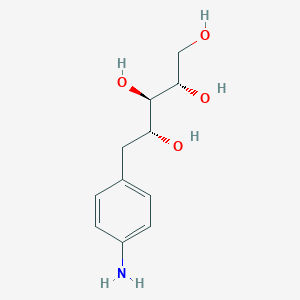

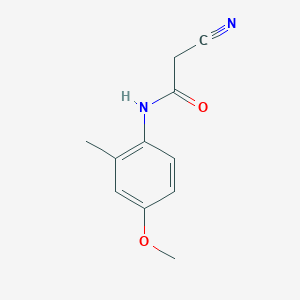
![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)


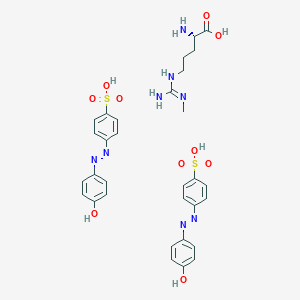
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)
